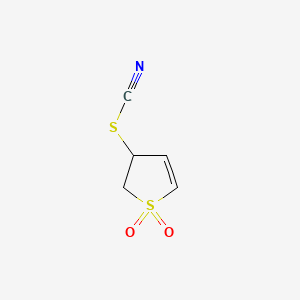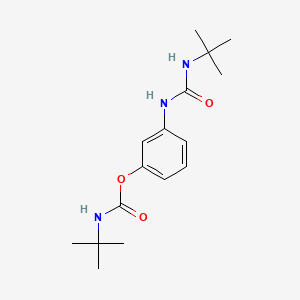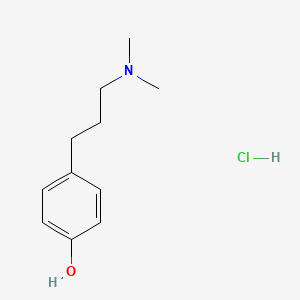
Benzene, (1-bromo-2,2-difluoroethenyl)-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organometallic Synthesis
Benzene derivatives like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been extensively utilized in organometallic synthesis. These compounds are prepared by treating 1,3-bis(fluoromethyl)benzene with specific bromination agents in acidic media. They serve as starting materials for creating synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Fluorescence Properties
The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene have been studied, highlighting its potential in fluorescence applications. This compound exhibits distinct photoluminescence properties in both solution and solid states, showing promise in material science for its peculiar Aggregation-Induced Emission (AIE) characteristics (Liang Zuo-qi, 2015).
Aryne Chemistry
In aryne chemistry, derivatives of 1-bromo-2,2-difluoroethenyl-benzene play a crucial role. They are used to generate specific arynes, which are reactive intermediates in organic synthesis. These arynes can be intercepted in situ with different reactants to produce various organic compounds, including naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Functionalization of Benzene Derivatives
The functionalization of benzene derivatives, such as 1,2-bis(trimethylsilyl)benzenes, has been explored for creating benzyne precursors and luminophores. These studies involve complex reactions like Diels-Alder and C-H activation reactions, underscoring the versatility of these benzene derivatives in synthetic chemistry (Reus et al., 2012).
Electrosynthesis
Compounds like Ethynylferrocene derivatives of 1,3,5-Tribromobenzene have been synthesized and characterized for their unique electrochemical properties. These compounds show reversible oxidations, indicating their potential in electrosynthetic applications (Fink et al., 1997).
Regioselective Synthesis
The regioselective synthesis of compounds using bromo(trifluoromethyl)benzenes under specific conditions has been researched. This involves controlling the reaction site on the benzene ring, demonstrating the precision achievable in modern synthetic chemistry (Mongin et al., 1996).
Safety and Hazards
“Benzene, (1-bromo-2,2-difluoroethenyl)-” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H226, H315, H319, and H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
(1-bromo-2,2-difluoroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOBSYSRCKFQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442767 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74492-30-1 | |
| Record name | Benzene, (1-bromo-2,2-difluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromo-2,2-difluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Histidine, N-[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxopropyl]-](/img/structure/B3056742.png)



![1,5-dimethyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3056750.png)






